N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide
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Overview
Description
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C16H24N2O3S and its molecular weight is 324.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The synthesis of novel sulfonate derivatives containing heterocyclic molecules such as quinolinium shows these compounds exhibit potential biological activity. For example, a study by Fadda et al. (2016) described the synthesis of quaternary ammonium salts with antimicrobial and antifungal activities, highlighting the utility of sulfonate derivatives in developing new antimicrobial agents Fadda, El-Mekawy, & AbdelAal, 2016.
Catalysis and Chemical Synthesis
Goli-Jolodar et al. (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for synthesizing polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This showcases the role of sulfonamide derivatives in facilitating environmentally friendly and efficient chemical syntheses Goli-Jolodar, Shirini, & Seddighi, 2016.
Photocatalysis and Material Science
Su et al. (2012) explored the palladium-catalysed heteroannulation of [60]fullerene with N-benzyl sulfonamides, demonstrating the utility of sulfonamide derivatives in the functionalization of fullerenes. This process affords fullerene-fused tetrahydroisoquinolines, indicating potential applications in material science and organic photovoltaics Su, Wang, & Wang, 2012.
Extraction and Separation Techniques
Ajioka et al. (2008) investigated the use of 8-sulfonamidoquinoline derivatives as chelate extraction reagents in an ionic liquid extraction system, demonstrating superior extractability of metal cations compared to traditional chloroform systems. This research highlights the potential of sulfonamide derivatives in developing novel extraction reagents for metal ion separation Ajioka, Oshima, & Hirayama, 2008.
Mechanism of Action
Target of Action
It is noted that similar compounds have been found to inhibit phosphodiesterase iii a (pde3a) .
Mode of Action
Related compounds have been found to inhibit adenosine uptake , which could suggest a similar mode of action.
Biochemical Pathways
The inhibition of pde3a and adenosine uptake by similar compounds could affect multiple pathways, including those involved in cellular signaling and energy metabolism.
Result of Action
Similar compounds have been found to have antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties in vivo .
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-5-10-18-15-8-7-14(17-22(20,21)11-4-2)12-13(15)6-9-16(18)19/h7-8,12,17H,3-6,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTNEKFAMITCJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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